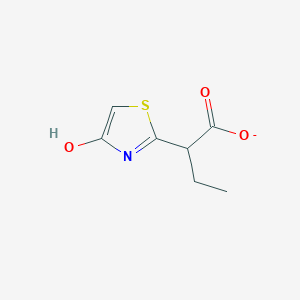
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl(4-Hydroxy-1,3-thiazol-2-yl)acetat beinhaltet typischerweise die Reaktion von Ethylbromacetat mit 4-Hydroxythiazol unter basischen Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat die nucleophile Substitutionsreaktion fördert.
Industrielle Produktionsmethoden: In der industriellen Produktion von Ethyl(4-Hydroxy-1,3-thiazol-2-yl)acetat können kontinuierliche Strömungsreaktoren eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation oder Chromatographie gewährleistet die Produktion von hochreinen Verbindungen.
Arten von Reaktionen:
Oxidation: Ethyl(4-Hydroxy-1,3-thiazol-2-yl)acetat kann Oxidationsreaktionen eingehen, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiazolidinderivate zu bilden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring auftreten, insbesondere an den C-2- und C-5-Positionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Halogene, Alkylhalogenide und Acylchloride werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiazolidinderivate.
Substitution: Verschiedene substituierte Thiazolderivate, abhängig von den verwendeten Reagenzien.
4. Wissenschaftliche Forschungsanwendungen
Ethyl(4-Hydroxy-1,3-thiazol-2-yl)acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Thiazolderivate verwendet.
Biologie: Untersucht wegen seiner potenziellen antimikrobiellen und antifungiziden Eigenschaften.
Medizin: Als potenzielles entzündungshemmendes und krebshemmendes Mittel erforscht.
Industrie: Bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl(4-Hydroxy-1,3-thiazol-2-yl)acetat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Ähnliche Verbindungen:
Sulfathiazol: Ein antimikrobielles Medikament mit einer ähnlichen Thiazolringstruktur.
Ritonavir: Ein antiretrovirales Medikament, das ebenfalls eine Thiazolgruppe enthält.
Abafungin: Ein Antimykotikum mit einem Thiazolring.
Einzigartigkeit: Ethyl(4-Hydroxy-1,3-thiazol-2-yl)acetat ist durch seine spezifischen funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Die Kombination einer Hydroxygruppe und einer Estergruppe, die an den Thiazolring gebunden sind, macht es zu einem vielseitigen Zwischenprodukt für weitere chemische Modifikationen und Anwendungen.
Wissenschaftliche Forschungsanwendungen
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and an ester group attached to the thiazole ring makes it a versatile intermediate for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H8NO3S- |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(4-hydroxy-1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C7H9NO3S/c1-2-4(7(10)11)6-8-5(9)3-12-6/h3-4,9H,2H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
YHEOQXHYQXVXHO-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C1=NC(=CS1)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
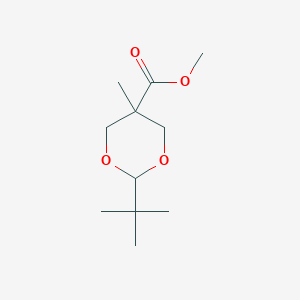

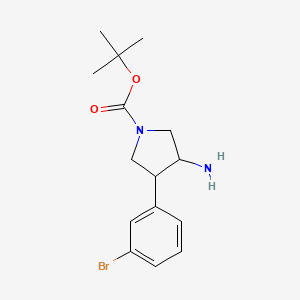
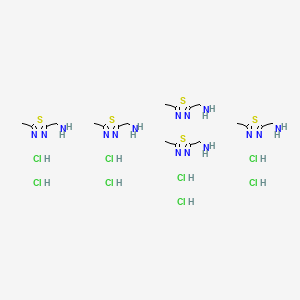
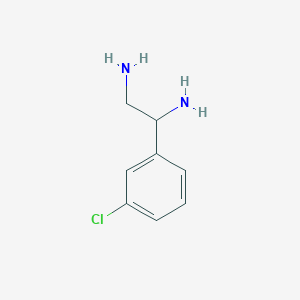

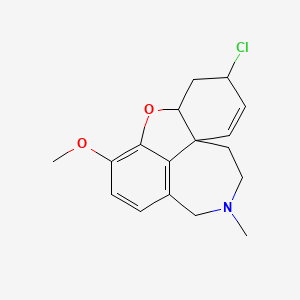
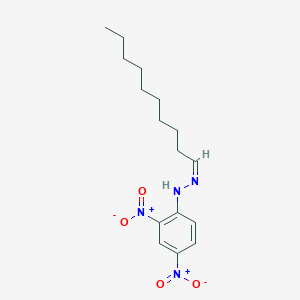
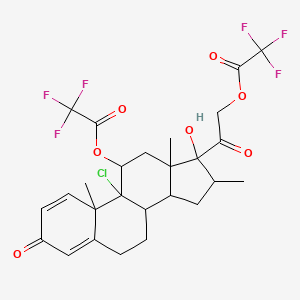
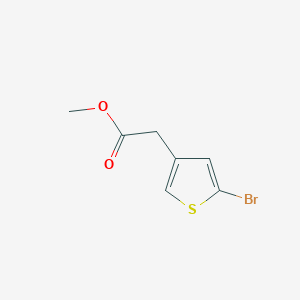


![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)
